molecular formula C19H21BrN4O4 B122762 (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine CAS No. 155271-52-6

(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine

Cat. No. B122762
M. Wt: 449.3 g/mol
InChI Key: DSAOORGLQRANBW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine, also known as BMT-047, is a xanthine derivative that has been extensively studied for its potential use in treating various medical conditions.

Mechanism Of Action

(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine acts as a selective adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various physiological processes. (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine also inhibits the activity of phosphodiesterase (PDE), an enzyme that breaks down cAMP and cGMP, leading to further increases in their levels.

Biochemical And Physiological Effects

(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have a range of biochemical and physiological effects. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to induce apoptosis and inhibit angiogenesis, leading to the death of cancer cells. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects, reducing blood pressure and improving blood flow. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects, improving cognitive function and reducing neuroinflammation.

Advantages And Limitations For Lab Experiments

(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has several advantages for lab experiments, including its high potency and selectivity for adenosine receptors. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. One direction is to further investigate its potential use in treating cancer, cardiovascular disease, and neurological disorders. Another direction is to develop new synthetic methods to improve the yield and purity of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine. Additionally, future research could explore the potential use of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine involves the reaction of 2-bromo-4,5-dimethoxystyrene with 1,3-diethylxanthine in the presence of a base catalyst. The reaction proceeds through an elimination-addition mechanism, resulting in the formation of (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine.

Scientific Research Applications

(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential use in treating various medical conditions, including cancer, cardiovascular disease, and neurological disorders. In cancer research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have vasodilatory effects and to reduce blood pressure. In neurological research, (E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective effects and to improve cognitive function.

properties

CAS RN

155271-52-6

Product Name

(E)-8-(2-Bromo-4,5-dimethoxystyryl)-1,3-diethylxanthine

Molecular Formula

C19H21BrN4O4

Molecular Weight

449.3 g/mol

IUPAC Name

8-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H21BrN4O4/c1-5-23-17-16(18(25)24(6-2)19(23)26)21-15(22-17)8-7-11-9-13(27-3)14(28-4)10-12(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b8-7+

InChI Key

DSAOORGLQRANBW-BQYQJAHWSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=C(C=C3Br)OC)OC

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3Br)OC)OC

synonyms

1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-bromo-4,5-dimethoxyphenyl)eth enyl)-1,3-diethyl-, (E)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.